N-Methyl-2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)ethan-1-amine
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Overview
Description
N-Methyl-2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)ethan-1-amine is a heterocyclic compound that features an imidazo[1,2-a]pyridine core. This structure is notable for its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)ethan-1-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminopyridine with suitable aldehydes or ketones, followed by methylation and reduction steps .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters .
Chemical Reactions Analysis
Types of Reactions
N-Methyl-2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)ethan-1-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen or carbon atoms in the imidazo[1,2-a]pyridine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols .
Scientific Research Applications
N-Methyl-2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)ethan-1-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and catalysts
Mechanism of Action
The mechanism of action of N-Methyl-2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate various biochemical pathways, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine: Shares the core structure but lacks the N-methyl and ethan-1-amine substituents.
Tetrahydroimidazo[1,2-a]pyrazine: Similar bicyclic structure but with a different nitrogen arrangement
Uniqueness
N-Methyl-2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)ethan-1-amine is unique due to its specific substitution pattern, which can confer distinct biological activities and chemical reactivity compared to its analogs .
Properties
Molecular Formula |
C10H17N3 |
---|---|
Molecular Weight |
179.26 g/mol |
IUPAC Name |
N-methyl-2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)ethanamine |
InChI |
InChI=1S/C10H17N3/c1-11-6-5-9-8-13-7-3-2-4-10(13)12-9/h8,11H,2-7H2,1H3 |
InChI Key |
IXBGBMOBSHXJAC-UHFFFAOYSA-N |
Canonical SMILES |
CNCCC1=CN2CCCCC2=N1 |
Origin of Product |
United States |
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